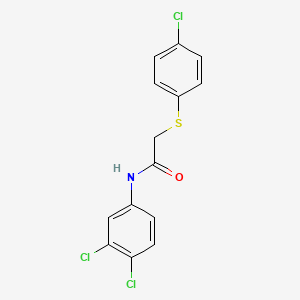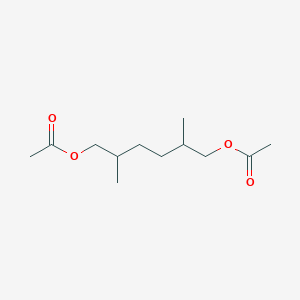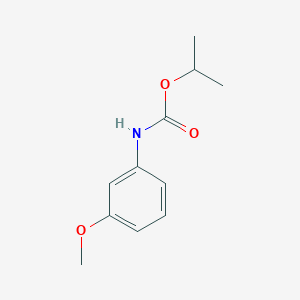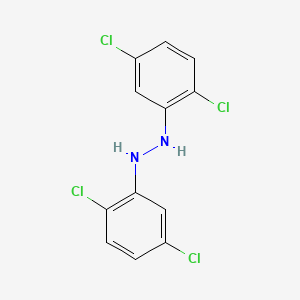
2-(4-Chlorophenylthio)-3',4'-dichloroacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide typically involves the reaction of 4-chlorothiophenol with sodium hydroxide and sodium chloroacetate. The reaction conditions include neutralization of chloroacetic acid with sodium hydroxide to form sodium chloroacetate, which then reacts with 4-chlorothiophenol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit lycopene β-cyclase, affecting carotenoid biosynthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chlorophenylthio derivatives and dichloroacetanilides, such as:
Uniqueness
2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide is unique due to its specific combination of chlorophenylthio and dichloroacetanilide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92153-36-1 |
|---|---|
Formule moléculaire |
C14H10Cl3NOS |
Poids moléculaire |
346.7 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
Clé InChI |
BCAHQPUWMYTMFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)






![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)


